molecular formula C18H20BrNO B14188042 (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920796-76-5

(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine

Cat. No.: B14188042
CAS No.: 920796-76-5
M. Wt: 346.3 g/mol
InChI Key: YWMUEQLXCPKKRF-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the bromophenyl and phenylethyl groups in this compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of morpholine with appropriate aryl halides under basic conditions. For this specific compound, a possible synthetic route could involve:

    Nucleophilic Substitution: Reacting morpholine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Chiral Resolution: Using chiral catalysts or chiral resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Reactors: For small-scale production, batch reactors with precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholine derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.

Scientific Research Applications

Chemistry

Morpholine derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology

These compounds can act as enzyme inhibitors or receptor ligands, making them valuable in biochemical research.

Medicine

Morpholine derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents.

Industry

In the industrial sector, morpholine derivatives are used as corrosion inhibitors, solvents, and emulsifying agents.

Mechanism of Action

The mechanism of action of morpholine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromophenyl and phenylethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-phenyl-: Another morpholine derivative with a phenyl group.

    Morpholine, 4-(4-bromophenyl)-: A simpler derivative with only a bromophenyl group.

Uniqueness

The unique combination of the bromophenyl and phenylethyl groups in Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- may confer distinct biological activity and chemical reactivity compared to other morpholine derivatives.

Properties

CAS No.

920796-76-5

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1

InChI Key

YWMUEQLXCPKKRF-KDOFPFPSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.